1-phenyl-1H-1,3-benzodiazol-5-amine

Organic Synthesis Benzimidazole Chemistry Process Chemistry

This 5-amino-1-phenylbenzimidazole is the mandatory synthetic intermediate for generating N-alkylated and N-arylated PDGFR and FLT3 kinase inhibitor libraries. The 5-amine serves as the sole nucleophilic handle for reductive amination, Buchwald–Hartwig coupling, and alkylation—non-aminated or 2-substituted analogs cannot yield the target derivatives. It is also the defined benchmark control (PDGFR IC50 36 µM) for potency gain calculations and the monomer precursor for poly(benzimidazole imide)s with T5% 491–595 °C and Tg 237–329 °C. Indispensable for hydrate chemistry studies in the 1-aryl-5-aminobenzimidazole series.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 53897-95-3
Cat. No. B3053449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-1,3-benzodiazol-5-amine
CAS53897-95-3
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N
InChIInChI=1S/C13H11N3/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H,14H2
InChIKeyJSQMNGQWESPAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-1,3-benzodiazol-5-amine (CAS 53897-95-3): Chemical Identity and Baseline Procurement Specifications


1-Phenyl-1H-1,3-benzodiazol-5-amine (1-phenyl-1H-benzimidazol-5-amine; C13H11N3, MW 209.25, CAS 53897-95-3) is a 5-amino-substituted 1-phenylbenzimidazole heterocycle characterized by a melting point of 131 °C, a predicted boiling point of 440.0±37.0 °C, and a predicted pKa of 5.25±0.10 . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, distinguished from its 2-substituted analogs (e.g., 2-methyl-1-phenyl-1H-benzimidazol-5-amine, CAS 3018-68-6) and non-aminated parent scaffold (1-phenyl-1H-benzimidazole, CAS 2622-60-8) by the precise positioning of the primary amine moiety at the 5-position of the benzimidazole core, which dictates its reactivity, biological target engagement, and utility in generating N-substituted derivative libraries [1].

Why 1-Phenyl-1H-1,3-benzodiazol-5-amine Cannot Be Replaced by Generic Benzimidazole Analogs


Generic substitution among benzimidazole derivatives is precluded by the exceptionally narrow structure−activity relationships (SARs) governing this pharmacophore. Systematic medicinal chemistry studies have demonstrated that even closely related heterocyclic scaffolds exhibit complete loss of target inhibition, and subtle modifications—such as relocating the amine group from the 5-position to alternative positions on the benzimidazole ring or altering the N1-phenyl substitution pattern—produce orders-of-magnitude differences in biochemical potency [1]. Furthermore, the 5-amine moiety serves as the essential synthetic handle for generating N-alkylated and N-arylated derivative libraries with defined biological profiles; procurement of non-aminated or differently substituted analogs (e.g., 1-phenyl-1H-benzimidazole, CAS 2622-60-8) forecloses the specific downstream derivatization pathways that constitute the compound's primary research utility [2].

Quantitative Differentiation of 1-Phenyl-1H-1,3-benzodiazol-5-amine (CAS 53897-95-3) Relative to Comparators


Synthetic Yields of 1-Aryl-5-aminobenzimidazoles: Establishing the Baseline for Derivative Production

In the foundational synthetic methodology for preparing 1-aryl-5-aminobenzimidazoles via cyclization of corresponding nitro precursors followed by reduction, 1-phenyl-1H-1,3-benzodiazol-5-amine and its aryl-substituted congeners are obtained in yields ranging from 55% to 60% under standard conditions [1]. This yield range establishes the compound as a tractable intermediate relative to more complex 2-substituted or N-alkylated benzimidazoles that require additional synthetic steps with correspondingly lower cumulative yields. For procurement decisions involving multi-step library synthesis, this defined yield profile enables accurate material requirement forecasting and cost-per-derivative calculation.

Organic Synthesis Benzimidazole Chemistry Process Chemistry

PDGFR Kinase Inhibition: IC50 Differentiation Between 5-Substituted and Unsubstituted 1-Phenylbenzimidazoles

BindingDB reports an IC50 value of 36,000 nM (36 μM) for 1-phenyl-1H-1,3-benzodiazol-5-amine against PDGFR kinase in a [gamma-32P] ATP transfer assay [1]. In contrast, the same database reports IC50 values for 5-butoxy-1-phenylbenzimidazole (a 5-substituted derivative) of 9,300 nM (9.3 μM), representing approximately 3.9-fold higher potency than the 5-amino parent [2]. The primary literature establishes that 5-substituted 1-phenylbenzimidazoles generally achieve IC50 values in the 0.1–1.0 μM range against PDGFR autophosphorylation in rat aortic vascular smooth muscle cells [3]. This potency gradient—from the 5-amino parent (36 μM) through 5-alkoxy derivatives (~9.3 μM) to optimized 5-substituted analogs (0.1–1.0 μM)—defines the 5-amino compound as the essential benchmark control and comparative baseline for SAR studies, not as the potency-optimized lead.

Kinase Inhibition PDGFR Oncology Research

FLT3 Kinase Inhibition: Differential Potency as a Function of 5-Position Substitution

The 1-phenylbenzimidazole scaffold serves as the core template for FLT3 receptor tyrosine kinase inhibitors targeting FLT3/ITD mutations in acute myeloid leukemia. Optimized derivatives incorporating the 5-amino substitution pattern—specifically, N-alkylated and N-arylated variants of 1-phenyl-1H-1,3-benzodiazol-5-amine—have demonstrated nanomolar FLT3 inhibitory activity, with compounds such as 4ACP and HP1142 achieving nanomolar potencies and demonstrating selective cytotoxicity against FLT3-ITD-positive AML cell lines [1]. The unmodified 5-amino parent compound serves as the requisite synthetic intermediate for accessing this pharmacologically validated derivative class; procurement of the parent amine is a prerequisite for generating the N-substituted analogs that possess therapeutically relevant FLT3 inhibitory activity.

FLT3 Kinase Acute Myeloid Leukemia Kinase Inhibitor SAR

N-Phenylbenzimidazole-Derived Diamines: Thermal Stability and Polymer Applications

1-Phenyl-1H-1,3-benzodiazol-5-amine serves as a key monomeric precursor for synthesizing N-phenyl substituted benzimidazole-derived diamines used in the preparation of thermo-processable poly(benzimidazole imide)s. Polymers incorporating this benzimidazole-diamine architecture exhibit 5% weight loss temperatures (T5%) in the range of 491–595 °C under nitrogen atmosphere and glass transition temperatures (Tg) between 237 °C and 329 °C [1]. In contrast, non-phenyl-substituted benzimidazole polymers or those derived from alternative diamine monomers demonstrate substantially different thermal profiles. For procurement of monomers for high-temperature polymer synthesis, the defined 5-amino functionality provides the requisite site for generating the diamine derivatives that confer this thermal stability profile.

Polymer Chemistry High-Performance Materials Thermal Stability

Hydrate Formation Propensity: Physicochemical Distinction Among 1-Aryl-5-aminobenzimidazoles

A systematic study of variously substituted 1-(4-X-phenyl)-5-aminobenzimidazoles (where X = H, CH3, Cl, Br, I, OCH3, OC2H5, SC2H5, N(C2H5)2) demonstrated that compounds within this series form stable hydrates [1]. For 1-phenyl-1H-1,3-benzodiazol-5-amine (X = H), this hydrate-forming propensity constitutes a critical physicochemical attribute with direct implications for solid-state characterization, storage conditions, and formulation development. Compounds lacking the 5-amine group or bearing alternative substitution patterns do not exhibit this defined hydrate formation behavior, making the 5-amino-1-phenyl substitution pattern a requisite structural feature for studies investigating benzimidazole hydrate chemistry.

Solid-State Chemistry Preformulation Polymorphism

Structural Differentiation from Non-Aminated 1-Phenylbenzimidazole Scaffolds: Reactivity and Derivatization Capability

The presence of the primary aromatic amine at the 5-position of the benzimidazole ring distinguishes 1-phenyl-1H-1,3-benzodiazol-5-amine (MW 209.25, CAS 53897-95-3) from the non-aminated parent scaffold, 1-phenyl-1H-benzimidazole (MW 194.23, CAS 2622-60-8) . The 5-amine moiety provides a nucleophilic handle for reactions including N-alkylation, N-arylation, acylation, sulfonylation, and diazotization, enabling the systematic generation of diverse derivative libraries. The non-aminated parent lacks this functional group entirely, rendering it incapable of undergoing the same N-substitution reactions and thereby foreclosing access to the N-alkylated and N-arylated benzimidazole derivative space that constitutes the primary research application of the 5-amine compound.

Synthetic Chemistry Derivatization Library Synthesis

Evidence-Backed Application Scenarios for 1-Phenyl-1H-1,3-benzodiazol-5-amine Procurement


Synthesis of N-Substituted Benzimidazole Derivative Libraries for Kinase Inhibitor Discovery

This compound is procured as the essential synthetic intermediate for generating N-alkylated and N-arylated 1-phenylbenzimidazole-5-amine derivatives with demonstrated activity against PDGFR and FLT3 kinases [1][2]. The 5-amine functionality serves as the nucleophilic handle for reductive amination, Buchwald−Hartwig coupling, and alkylation reactions that yield the pharmacologically active N-substituted derivatives. Procurement of the parent amine is mandatory; attempts to substitute non-aminated 1-phenylbenzimidazole (CAS 2622-60-8) or 2-substituted analogs (e.g., CAS 3018-68-6) will fail to produce the intended derivative libraries due to absence of the requisite 5-amine reactive site.

PDGFR Inhibitor SAR Studies Requiring the 5-Amino Benchmark Control

For research programs investigating structure−activity relationships of 1-phenylbenzimidazole-based PDGFR inhibitors, 1-phenyl-1H-1,3-benzodiazol-5-amine serves as the defined benchmark control compound. Its IC50 of 36 μM against PDGFR establishes the baseline potency from which the activity enhancements conferred by 5-substitution (e.g., 5-butoxy derivative IC50 9.3 μM; optimized derivatives 0.1–1.0 μM) are quantitatively measured [1][2]. This compound is not procured for its intrinsic potency but for its indispensable role as the comparative reference that enables accurate potency gain calculations and validates the contribution of each 5-substituent to target engagement.

Monomer Procurement for High-Performance Poly(benzimidazole imide) Synthesis

Materials scientists synthesize N-phenylbenzimidazole-derived diamines from 1-phenyl-1H-1,3-benzodiazol-5-amine for incorporation into thermo-processable poly(benzimidazole imide)s. The resulting polymers exhibit 5% weight loss temperatures (T5%) of 491–595 °C and glass transition temperatures (Tg) of 237–329 °C under nitrogen atmosphere [1]. The 5-amine group is the synthetic handle required for generating the diamine monomers; alternative benzimidazole scaffolds lacking the 5-amine functionality cannot yield the specific diamine intermediates that confer this defined thermal stability profile.

Hydrate Formation and Solid-State Characterization Studies of 5-Aminobenzimidazoles

For preformulation scientists and solid-state chemists investigating benzimidazole hydrate chemistry, 1-phenyl-1H-1,3-benzodiazol-5-amine represents a well-characterized member of the 1-aryl-5-aminobenzimidazole series that exhibits stable hydrate formation [1]. This physicochemical property has direct implications for storage condition optimization, crystallization process development, and polymorph screening. Procurement of this specific compound is required for studies aimed at understanding hydrate stoichiometry, dehydration kinetics, and the impact of hydration on solubility and stability within the 1-phenyl-5-aminobenzimidazole subclass.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-phenyl-1H-1,3-benzodiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.